molecular formula C5H8ClF4N B13577930 rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride,trans

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride,trans

Cat. No.: B13577930
M. Wt: 193.57 g/mol
InChI Key: KHFRGVLNGZQOSZ-VKKIDBQXSA-N
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Description

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyrrolidine ring, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the fluorine and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the fluorine or trifluoromethyl groups, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans can be compared with other similar compounds, such as:

    rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical properties and applications.

    rac-(3R,4S)-3-chloro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans: The presence of a chlorine atom instead of fluorine results in different reactivity and potential uses. The uniqueness of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans lies in its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H8ClF4N

Molecular Weight

193.57 g/mol

IUPAC Name

(3S,4R)-3-fluoro-4-(trifluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C5H7F4N.ClH/c6-4-2-10-1-3(4)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m1./s1

InChI Key

KHFRGVLNGZQOSZ-VKKIDBQXSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)C(F)(F)F.Cl

Canonical SMILES

C1C(C(CN1)F)C(F)(F)F.Cl

Origin of Product

United States

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